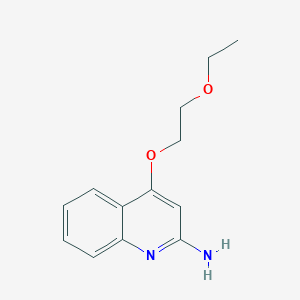
4-(2-Ethoxyethoxy)quinolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Ethoxyethoxy)quinolin-2-amine is a quinoline derivative with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with an ethoxyethoxy group at the 4-position and an amine group at the 2-position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethoxy)quinolin-2-amine can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent functionalization . Another method includes the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . These methods offer operational simplicity and can be environmentally friendly.
Industrial Production Methods
Industrial production of quinoline derivatives often employs classical synthesis protocols such as the Skraup, Doebner-Von Miller, and Friedländer syntheses . These methods are well-established and can be scaled up for large-scale production. Green chemistry approaches, such as using heterogeneous catalysts and solvent-free conditions, are also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Ethoxyethoxy)quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the amine and ethoxyethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinolines .
Aplicaciones Científicas De Investigación
4-(2-Ethoxyethoxy)quinolin-2-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2-Ethoxyethoxy)quinolin-2-amine involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis . They can also modulate signaling pathways involved in cell proliferation and apoptosis . The specific molecular targets and pathways depend on the functional groups present on the quinoline core .
Comparación Con Compuestos Similares
Similar Compounds
Quinolin-2-ones: These compounds share a similar quinoline core but differ in their functional groups.
Phenanthridin-6-ones: These compounds have a similar bicyclic structure but with different substituents.
4-[2-(Diethylamino)ethylamino]quinolin-7-ol: This compound has a similar structure but with different substituents at the 4-position.
Uniqueness
4-(2-Ethoxyethoxy)quinolin-2-amine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxyethoxy group at the 4-position and the amine group at the 2-position allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C13H16N2O2 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
4-(2-ethoxyethoxy)quinolin-2-amine |
InChI |
InChI=1S/C13H16N2O2/c1-2-16-7-8-17-12-9-13(14)15-11-6-4-3-5-10(11)12/h3-6,9H,2,7-8H2,1H3,(H2,14,15) |
Clave InChI |
WXXDQKIIJFFHFV-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC1=CC(=NC2=CC=CC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


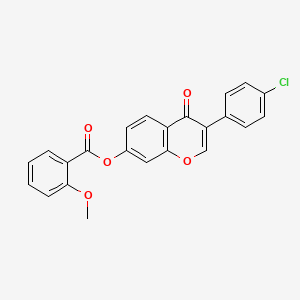
![[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B14114863.png)

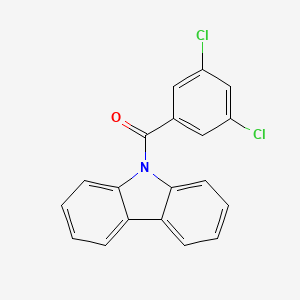
![4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile](/img/structure/B14114882.png)
![1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene](/img/structure/B14114892.png)

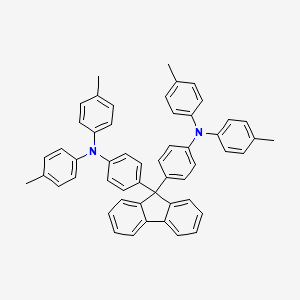
![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114917.png)

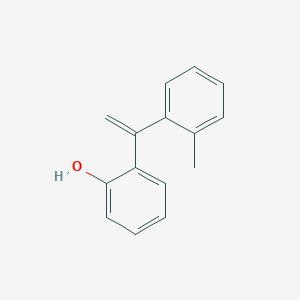

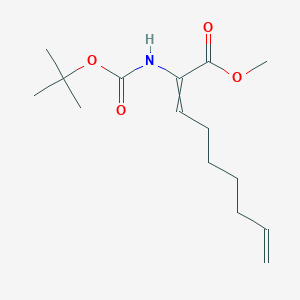
![4-[4-[3-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-2-yl]phenyl]benzonitrile](/img/structure/B14114943.png)
